methyl 2-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate
Overview
Description
Methyl 2-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methylsulfonyl group, and an anilino moiety. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The presence of the methylsulfonyl group makes the compound susceptible to oxidation reactions.
Reduction: The bromine atom can be reduced under appropriate conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dehalogenated products.
Scientific Research Applications
Methyl 2-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonyl and anilino groups.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate involves its interaction with molecular targets through its functional groups. The bromine atom and methylsulfonyl group can participate in various binding interactions, while the anilino moiety may engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Similar in structure but lacks the anilino and methylsulfonyl groups.
Methyl 4-bromobenzoate: Contains a bromine atom but differs in the position of the substituent.
Methyl 2-(((4-methylphenoxy)acetyl)amino)benzoate: Similar in having an anilino moiety but with different substituents.
Uniqueness
Methyl 2-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the bromine atom and the methylsulfonyl group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 2-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S/c1-25-17(22)14-5-3-4-6-15(14)19-16(21)11-20(26(2,23)24)13-9-7-12(18)8-10-13/h3-10H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAULBOUGKOEMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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